molecular formula C12H21NO4 B14130784 N-(3-Hydroxyoctanoyl)-DL-homoserine lactone

N-(3-Hydroxyoctanoyl)-DL-homoserine lactone

Cat. No.: B14130784
M. Wt: 243.30 g/mol
InChI Key: XCZVBYOXRSFQBH-QVDQXJPCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone typically involves the reaction of homoserine lactone with 3-hydroxyoctanoic acid. The reaction is usually carried out under mild conditions to prevent the degradation of the lactone ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major products are the reduced forms of the compound, such as alcohols or amines.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Chemistry: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone is used as a model compound to study quorum sensing mechanisms in bacteria . It is also used in the synthesis of other biologically active molecules.

Biology: In biological research, this compound is used to study bacterial communication and biofilm formation. It helps in understanding how bacteria coordinate their activities and respond to environmental changes .

Medicine: By disrupting quorum sensing, it is possible to prevent bacterial infections and biofilm-related issues .

Industry: In industrial applications, this compound is used in the development of biosensors and bioreactors. It helps in monitoring and controlling bacterial populations in various processes .

Comparison with Similar Compounds

  • N-(3-Oxodecanoyl)-L-homoserine lactone
  • N-(3-Hydroxydecanoyl)-L-homoserine lactone
  • N-(3-Oxooctanoyl)-L-homoserine lactone

Comparison: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone is unique due to its specific hydroxyl group at the third position of the octanoyl chain. This structural feature influences its binding affinity and specificity to receptor proteins, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

3-hydroxy-N-[(3R)-2-oxooxolan-3-yl]octanamide

InChI

InChI=1S/C12H21NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h9-10,14H,2-8H2,1H3,(H,13,15)/t9?,10-/m1/s1

InChI Key

XCZVBYOXRSFQBH-QVDQXJPCSA-N

Isomeric SMILES

CCCCCC(CC(=O)N[C@@H]1CCOC1=O)O

Canonical SMILES

CCCCCC(CC(=O)NC1CCOC1=O)O

Origin of Product

United States

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